molecular formula C17H15N3O3 B2511456 (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034314-49-1

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate

Cat. No.: B2511456
CAS No.: 2034314-49-1
M. Wt: 309.325
InChI Key: JXHZRDHCRMQBHV-UHFFFAOYSA-N
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Description

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates. This compound features a pyridine ring and a furan ring, both of which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a carbamate precursor, which reacts with the pyridine and furan derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but differs in its functional groups.

    N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another structurally related compound with different substituents.

Uniqueness

(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is unique due to its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a member of the carbamate class of compounds, characterized by its unique structural features that include both pyridine and furan rings. This article discusses its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

C15H15N3O2C_{15}H_{15}N_3O_2

This compound exhibits significant structural diversity due to the presence of the furan and pyridine moieties, which are known for their biological relevance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, similar to other carbamate derivatives known for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are crucial for cellular responses. This includes potential interactions with neurotransmitter receptors, which could influence neurochemical signaling .
  • Gene Expression Modulation : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting gene expression and protein synthesis .

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of similar structures exhibit anticancer properties. For instance, compounds with furan and pyridine rings have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Research indicates that related pyridine derivatives exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .

Neuroprotective Effects

Given its potential for enzyme inhibition, there is a hypothesis that this compound could serve neuroprotective roles, particularly in conditions like Alzheimer's disease where AChE inhibition is beneficial .

Case Studies

Several studies have been conducted to evaluate the biological activities of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A study focused on a series of pyridine-furan derivatives reported significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
    • The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Study :
    • A comparative study showed that similar pyridine-furan derivatives exhibited effective antimicrobial activity at concentrations as low as 10 µg/mL against E. coli and S. aureus .

Data Summary Table

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity against MCF7 and A549 cell lines
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential AChE inhibition; beneficial in neurodegenerative disease models

Properties

IUPAC Name

pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHZRDHCRMQBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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